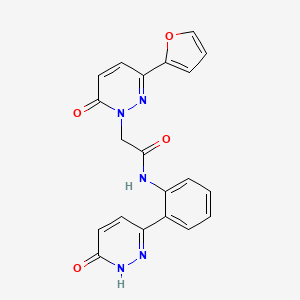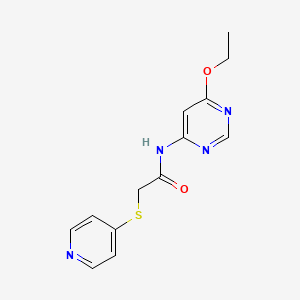
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP belongs to the class of pyridazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the antitumor activity of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been reported to inhibit the activity of several signaling pathways that are involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In addition, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several advantages as a research tool, including its potent antitumor activity, relatively low toxicity, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, the synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability to researchers.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One area of interest is the development of new N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in combination with other anticancer drugs, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the long-term effects of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide on human health and to assess its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves the reaction of 2,3-dimethylaniline with 2-chloronicotinic acid, followed by the addition of triethylamine and sodium azide to form the triazole ring. The resulting compound is then subjected to a coupling reaction with ethyl 2-bromo-3-oxobutanoate to form the final product, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, liver cancer, and lung cancer. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-4-3-5-12(11(10)2)18-15(22)13-6-7-14(20-19-13)21-9-16-8-17-21/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNPSIICRAZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)
![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)

![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
